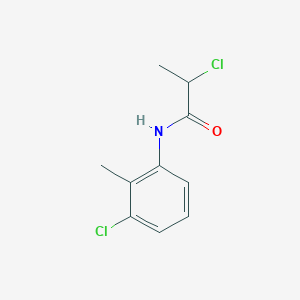

2-chloro-N-(3-chloro-2-methylphenyl)propanamide

Overview

Description

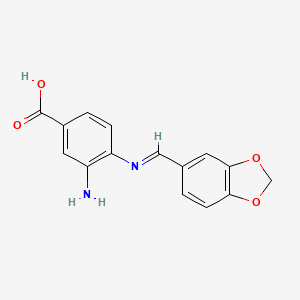

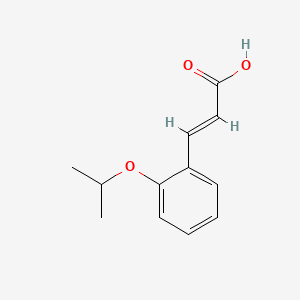

2-chloro-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide group (C3H7NO) with chlorine substitutions at the 2-position of the propyl group and the 3-position of the 2-methylphenyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 232.11 .Scientific Research Applications

Solubility and Dissolution Properties

- Solubility in Solvent Mixtures : A study by Pascual et al. (2017) explored the solubility of 2-chloro-N-(4-methylphenyl)propanamide, a compound closely related to 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, in various binary solvent mixtures. They found that its solubility increases with rising temperatures at constant solvent composition, demonstrating the compound's temperature-dependent solubility behavior (Pascual et al., 2017).

Synthesis and Chemical Properties

- Synthesis of Impurities in Herbicides : Behera et al. (2022) discussed the synthesis of impurities related to Propisochlor, including 2-chloro-N-(2-chloroethanoyl)-N-(2-ethyl-6-methylphenyl)-ethanamide, which is structurally similar to the target compound. This work underscores the importance of understanding the synthesis pathways of such compounds for quality control in agricultural applications (Behera et al., 2022).

Crystallization Process Optimization

- Continuous Cooling Crystallization : Pascual et al. (2022) focused on the crystallization process of 2-chloro-N-(4-methylphenyl)propanamide, a compound related to this compound. They developed a continuously operated crystallizer, which is vital for the synthesis and purification processes in pharmaceutical manufacturing (Pascual et al., 2022).

Potential Therapeutic Applications

- Antinociceptive Activity : Önkol et al. (2004) synthesized derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, a compound structurally similar to this compound, and tested their antinociceptive activities. Such studies highlight the potential for derivatives of this compound in pain management (Önkol et al., 2004).

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Baranovskyi et al. (2018) investigated arylsubstituted halogen(thiocyanato)amides, including compounds structurally similar to this compound, revealing their antimicrobial properties. Such findings could lead to the development of new antimicrobial agents (Baranovskyi et al., 2018).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

As with many organic compounds, it likely interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, van der Waals forces, and possibly ionic interactions . The exact nature of these interactions and the resulting changes would depend on the specific targets, which are currently unknown.

Biochemical Pathways

The specific biochemical pathways affected by 2-chloro-N-(3-chloro-2-methylphenyl)propanamide are not well-documented. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly. The downstream effects of these interactions would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, as they determine how much of the compound reaches its targets, how it is distributed within the body, how it is metabolized, and how it is eliminated .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a wide range of cellular processes, from gene expression to protein function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZJPDWXOMIWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244132 | |

| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930395-62-3 | |

| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930395-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)

![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)

![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)